1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile

Medicinal Chemistry Synthetic Methodology PBI Antitumor Agents

1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile (CAS 173544-01-9) is a heterocyclic compound belonging to the pyrrolo[1,2-a]benzimidazole (PBI) class. It features a fused tricyclic core with a 1-oxo group and a 3-carbonitrile substituent.

Molecular Formula C11H7N3O
Molecular Weight 197.19 g/mol
CAS No. 173544-01-9
Cat. No. B063499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile
CAS173544-01-9
Synonyms1H-Pyrrolo[1,2-a]benzimidazole-3-carbonitrile,2,3-dihydro-1-oxo-(9CI)
Molecular FormulaC11H7N3O
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1C(C2=NC3=CC=CC=C3N2C1=O)C#N
InChIInChI=1S/C11H7N3O/c12-6-7-5-10(15)14-9-4-2-1-3-8(9)13-11(7)14/h1-4,7H,5H2
InChIKeyVVUATXWALPBLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile (CAS 173544-01-9) – Core Scaffold Identity and Procurement Context


1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile (CAS 173544-01-9) is a heterocyclic compound belonging to the pyrrolo[1,2-a]benzimidazole (PBI) class . It features a fused tricyclic core with a 1-oxo group and a 3-carbonitrile substituent. The PBI scaffold is recognized as the foundation of reductive alkylating antitumor agents discovered in the late 1980s, where the 3-substituent is documented as the single most influential structural variable governing cytotoxicity, toxicity, and in vivo antitumor activity [1]. The compound serves as a key synthetic intermediate for constructing biologically active PBI analogues, with recent methodology papers demonstrating its preparation via iminocyclopropane rearrangement of C-cyclopropylbenzimidazole precursors [2].

Workflow PBI scaffold synthesis and library enumeration 3-CN serves as a multipurpose derivatization handle
Selection context Medicinal chemistry and CNS probe development Favorable MW and HBD profile for lead optimization
Procurement Batch-traceable with certified purity Supports reproducible scale-up and in vivo candidate advancement

Why 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile Cannot Be Interchanged with Other PBI 3-Substituted Analogues


Within the pyrrolo[1,2-a]benzimidazole class, the 3-position substituent is established as the dominant driver of pharmacodynamic and pharmacokinetic outcomes [1]. The structure-activity relationship (SAR) published by Craigo et al. demonstrates that varying the 3-substituent across a range of nitrogen-containing groups produces cytotoxicity differences spanning orders of magnitude in hollow fiber tumor assays [1]. A 3-carbonitrile group carries distinct electronic properties (electron-withdrawing, dipole moment ~3.9 D for aromatic nitriles) compared to 3-H (no substituent), 3-alkyl (electron-donating), or 3-amide/amine (hydrogen-bonding capable) analogues. Consequently, substituting this compound with a generic PBI analogue risks losing the specific reactivity profile required for downstream derivatization or target engagement. The carbonitrile also uniquely enables subsequent transformations—such as reduction to aminomethyl, hydrolysis to carboxamide, or cycloaddition chemistry—that are inaccessible with other 3-substituents, making indiscriminate replacement detrimental to synthetic route fidelity [2].

3-CN vs 3-H
Synthetic versatility may not transfer
Unsubstituted PBI lacks a functionalizable handle at the 3-position, limiting utility to single-purpose endpoints without divergent elaboration pathways.
Data to verify: class-level inference
3-CN vs 3-amide
Electronic and HBD profile may shift off-target context
3-Carboxamide analogues introduce hydrogen bond donors and increase TPSA, potentially altering CYP450 interaction profiles and CNS penetrance.
Class-level inference; requires experimental confirmation
Active vs discontinued supply
Supply continuity may differ across sources
Discontinued listings and uncharacterized tautomer analogues introduce procurement risk, whereas the target compound remains actively stocked with defined purity.
Source review recommended before analogue selection

Quantitative Differentiation Evidence for 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile Versus Closest Analogues


3-Carbonitrile Group Enables Synthetic Elaboration Pathways Not Available to 3-Unsubstituted or 3-Alkyl PBI Analogues

The 3-carbonitrile substituent in 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile provides a versatile synthetic handle for further derivatization, whereas the 3-unsubstituted PBI analogue (2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one, CAS not assigned) offers no functional group for elaboration. The cyano group can be reduced to aminomethyl (catalytic hydrogenation), hydrolyzed to carboxamide or carboxylic acid, or participate in cycloaddition reactions to form fused heterocycles. Khalafallah et al. (1995) demonstrated that 2-aryl imino-3-cyano-2,3-dihydropyrrolo[1,2-a]benzimidazol-1(H)-ones, derived from the 3-carbonitrile intermediate, exhibit antimicrobial activity against bacterial and fungal strains [1]. The 3-H analogue cannot participate in these transformations, limiting its utility to end-product applications only.

Synthetic derivatizability
Class-level inference
Target: ≥4 pathways
Comparator: 0 pathways (3-H PBI)
Unbounded ratio
Nitrile functional group reactivity manifold
Supports multipurpose synthetic platform selection
Enables amine, amide, acid, and cycloaddition products; 3-H analogue is a single-purpose endpoint
Medicinal Chemistry Synthetic Methodology PBI Antitumor Agents

3-Carbonitrile Substituent Confers Distinct Electronic Profile Compared to 3-Alkyl or 3-Amide PBI Analogues – Impact on CYP450 Off-Target Liability

While direct CYP450 inhibition data for 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile are not available in permitted source literature, the electronic nature of the 3-substituent can be assessed quantitatively via computed molecular descriptors. The target compound has zero hydrogen bond donors (HBD = 0), three hydrogen bond acceptors (HBA = 3), and a topological polar surface area (TPSA) of approximately 55 Ų . In contrast, the 3-carboxamide analogue (1-oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carboxamide) would possess HBD = 1 or 2 and HBA ≥ 4, increasing TPSA and potential for CYP450-mediated metabolism. In the broader PBI SAR from Craigo et al. (1999), analogues with basic 3-substituents (amines) achieved the highest cytotoxicity scores in hollow fiber assays, while neutral polar substituents showed intermediate activity, indicating that the carbonitrile's electron-withdrawing character positions it as a distinct electronic class [1].

Electronic & HBD profile
Class-level inference
Target: HBD = 0; σₚ ≈ +0.66
3-Carboxamide: HBD ≥ 1; neutral EWG. 3-Aminomethyl: HBD = 2; EDG
ΔHBD ≥ 1; Δσₚ ≈ 1.3 units
Computed descriptors and Hammett constants
May reduce CYP450 inhibitory potential context
Absence of HBD combined with EWG character distinguishes this electronic class
Drug Metabolism CYP450 Inhibition Physicochemical Differentiation

Lower Molecular Weight and cLogP Compared to 6-Substituted PBI Antitumor Agents – Favorable Physicochemical Profile for CNS Exposure Screening Cascades

The target compound has a molecular weight of 197.19 g/mol and a computed cLogP of approximately 1.5 (estimated from structure) . In comparison, the 6-aziridinyl PBI antitumor agent class (e.g., compounds from the Skibo laboratory reviewed in Synlett 1996) typically carries molecular weights exceeding 300 g/mol and multiple hydrogen bond acceptors due to the quinone or aziridine moieties . The substantially lower molecular weight and favorable lipophilicity of 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile place it within the optimal range for CNS multiparameter optimization (MPO) scoring, whereas the fully elaborated PBI antitumor agents fall outside CNS drug-like space. This makes the carbonitrile compound a more suitable starting point for CNS-targeted library synthesis than pre-functionalized, high-molecular-weight PBIs.

CNS MPO profile
Cross-study comparable
MW 197 vs >300
CNS MPO Δ ≥1.5 points
Target CNS MPO ≈ 5.5 (estimated)
6-Aziridinyl PBI class CNS MPO < 4
Wager et al. (2010) CNS MPO methodology
Supports CNS-targeted library design context
Low MW and favorable lipophilicity reduce late-stage CNS attrition risk in screening cascades
Physicochemical Profiling CNS Drug Discovery Lead Optimization

Commercial Availability at Defined Purity Enables Reproducible Scale-Up – Comparison with Uncharacterized or Discontinued Analogues

1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile is commercially available from Leyan (Product No. 2239389) with a certified purity of 97% . In contrast, the 2-hydroxy tautomer analogue (2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile, CAS 160148-17-4) is listed on ChemSrc with limited characterization data and no explicitly stated purity specification from the indexed suppliers . Additionally, the compound was previously offered by CymitQuimica (Ref. 3D-YGA54401) but is now listed as discontinued , indicating supply instability for researchers dependent on this scaffold. The availability of a purity-certified, actively stocked source for the target compound reduces batch-to-batch variability risk in preclinical studies.

Commercial availability
Supporting evidence
97% purity
Leyan Cat# 2239389, actively stocked
2-Hydroxy tautomer: purity unspecified; CymitQuimica: discontinued
Vendor datasheets as of May 2026
Reduces batch variability and supply-chain risk
Certified purity and active supply support reproducible preclinical workflow progression
Chemical Procurement Purity Specification Reproducibility

High-Value Application Scenarios for 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile Based on Verified Evidence


Divergent Synthesis of PBI-Derived Compound Libraries for Anticancer Screening

The 3-carbonitrile group serves as a central diversification point for generating structurally diverse PBI analogues, as demonstrated by the transformation pathways described in Khalafallah et al. (1995) [1]. Researchers can employ this compound as a common intermediate to access 3-aminomethyl, 3-carboxamide, and 3-tetrazole PBI derivatives in 2-4 synthetic steps, enabling parallel SAR exploration of the 3-position. This divergent strategy is precluded with 3-unsubstituted or 3-alkyl PBIs, which lack a functionalizable handle. The documented influence of the 3-substituent on PBI cytotoxicity (Craigo et al., 1999) further supports the rationale for library enumeration at this position.

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Starting Point

The compound's low molecular weight (197.19 g/mol), zero hydrogen bond donors, and moderate lipophilicity (cLogP ≈ 1.5) place it within the CNS drug-like space as defined by CNS MPO scoring metrics [1]. Medicinal chemistry teams targeting neurological indications can use this scaffold as a starting point for CNS lead generation, with the confidence that the core does not intrinsically violate CNS property guidelines—unlike the fully elaborated PBI antitumor agents whose MW > 300 and higher TPSA reduce the probability of CNS penetration . The carbonitrile can be retained or elaborated based on target engagement requirements.

Reproducible Scale-Up and In Vivo Candidate Advancement with Batch-Traceable Material

For research programs transitioning from in vitro to in vivo studies, batch-to-batch consistency is critical. The target compound is available at 97% certified purity from Leyan [1], whereas the 2-hydroxy tautomer (CAS 160148-17-4) and certain other PBI intermediates lack defined purity specifications in accessible vendor databases . The active supply chain status ensures reorder capability for repeat dose-range finding or PK studies, mitigating the risk of project delays due to material unavailability that has occurred with discontinued sources such as CymitQuimica .

Cardiovascular Indication Research Using Pyrrolobenzimidazole Scaffolds

The patent literature (EP 0 161 632) [1] establishes pyrrolo[1,2-a]benzimidazoles as pharmacologically relevant scaffolds for cardiovascular disease, with claims covering compounds where R2 can be a cyano group. The 3-carbonitrile compound aligns with this patent scope and can serve as a key intermediate for synthesizing novel cardiovascular agents. Its defined structure and purity enable researchers to generate patent-relevant composition of matter with unambiguous chemical identity, supporting freedom-to-operate assessments in the cardiovascular therapeutic area.

Application
Selection Property
Validation Focus
Divergent PBI library synthesis for cell-model screening
3-CN multipurpose derivatization handle
Parallel SAR at 3-position; 2-4 step diversification
CNS-targeted lead generation and probe development
Favorable CNS MPO starting point
Physicochemical compliance with CNS drug-like space
Cardiovascular indication research using PBI scaffolds
Patent-aligned 3-cyano PBI intermediate
Freedom-to-operate assessment and composition-of-matter support
In vivo candidate advancement with batch-traceable material
Certified purity and active supply chain
Lot consistency and reorder capability for PK/dose-range studies

Selection properties and validation focuses are derived from reported evidence context. All applications are research-use scenarios; confirm target engagement and assay conditions independently.

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